molecular formula C28H41N3O3 B12420108 Oxethazaine-d6

Oxethazaine-d6

Cat. No.: B12420108
M. Wt: 473.7 g/mol
InChI Key: FTLDJPRFCGDUFH-SCPKHUGHSA-N
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Description

Oxethazaine-d6 is a deuterated form of oxethazaine, a potent local anesthetic. It is primarily used in scientific research to study the pharmacokinetics and metabolism of oxethazaine. The deuterium atoms in this compound replace the hydrogen atoms, making it useful as an internal standard in mass spectrometry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxethazaine-d6 involves the incorporation of deuterium atoms into the oxethazaine molecule. One common method is the hydrogen-deuterium exchange reaction, where oxethazaine is treated with deuterium gas in the presence of a catalyst. This process selectively replaces hydrogen atoms with deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxethazaine-d6 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxethazaine oxides, while reduction may produce reduced oxethazaine derivatives.

Scientific Research Applications

Oxethazaine-d6 has several scientific research applications:

    Chemistry: Used as an internal standard in mass spectrometry to study the pharmacokinetics and metabolism of oxethazaine.

    Biology: Employed in studies to understand the biological effects and interactions of oxethazaine.

    Medicine: Used in research to develop new anesthetic formulations and understand the mechanism of action of oxethazaine.

    Industry: Applied in the development of analytical methods for quality control and assurance in pharmaceutical production.

Mechanism of Action

Oxethazaine-d6 exerts its effects by inhibiting gastric acid secretion and providing local anesthesia. It achieves this by suppressing gastrin secretion and exerting a local anesthetic effect on the gastric mucosa. The compound’s effectiveness in acidic environments is due to its weak base nature, which remains non-ionized at low pH levels .

Comparison with Similar Compounds

Similar Compounds

    Oxethazaine: The non-deuterated form of oxethazaine-d6, used as a local anesthetic.

    Lidocaine: Another local anesthetic with similar applications but different chemical structure.

    Bupivacaine: A long-acting local anesthetic used in surgical procedures.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which makes it particularly useful in mass spectrometry as an internal standard. This property allows for more accurate and precise measurements in pharmacokinetic studies.

Properties

Molecular Formula

C28H41N3O3

Molecular Weight

473.7 g/mol

IUPAC Name

2-[2-hydroxyethyl-[2-[(2-methyl-1-phenylpropan-2-yl)-(trideuteriomethyl)amino]-2-oxoethyl]amino]-N-(2-methyl-1-phenylpropan-2-yl)-N-(trideuteriomethyl)acetamide

InChI

InChI=1S/C28H41N3O3/c1-27(2,19-23-13-9-7-10-14-23)29(5)25(33)21-31(17-18-32)22-26(34)30(6)28(3,4)20-24-15-11-8-12-16-24/h7-16,32H,17-22H2,1-6H3/i5D3,6D3

InChI Key

FTLDJPRFCGDUFH-SCPKHUGHSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C(=O)CN(CCO)CC(=O)N(C([2H])([2H])[2H])C(C)(C)CC1=CC=CC=C1)C(C)(C)CC2=CC=CC=C2

Canonical SMILES

CC(C)(CC1=CC=CC=C1)N(C)C(=O)CN(CCO)CC(=O)N(C)C(C)(C)CC2=CC=CC=C2

Origin of Product

United States

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